Structural Complexity: Orthogonal Functional Group Count vs. (3-Methoxypiperidin-3-yl)methanol hydrochloride
The target compound possesses three chemically distinct functional groups (terminal alkyne, methoxy ether, primary alcohol) on the piperidine core. In contrast, the dealkynylated analog (3-methoxypiperidin-3-yl)methanol hydrochloride contains only two (methoxy and primary alcohol), completely lacking the alkyne handle required for CuAAC and other alkyne-specific transformations [1]. This functional group deficit means the analog fundamentally cannot participate in the most widely used bioorthogonal ligation strategy without additional, often multi-step, synthetic modification.
| Evidence Dimension | Number of orthogonal, synthetically-addressable functional groups |
|---|---|
| Target Compound Data | 3 functional groups: terminal alkyne (-C≡CH), methoxy (-OCH3), primary alcohol (-CH2OH) |
| Comparator Or Baseline | Comparator: (3-Methoxypiperidin-3-yl)methanol hydrochloride (CAS 1955517-97-1). 2 functional groups: methoxy (-OCH3), primary alcohol (-CH2OH). No alkyne group. |
| Quantified Difference | Target compound possesses 1 additional orthogonal functional group (the terminal alkyne). |
| Conditions | Comparison of chemical structures based on PubChem entries and vendor specifications. |
Why This Matters
For procurement, this means selecting the target compound eliminates the need to design and execute a separate alkyne installation sequence, saving ~2-5 synthetic steps and significantly reducing project timeline and cost.
- [1] PubChem. Compound Summary for CID 122155372, (3-Methoxypiperidin-3-yl)methanol hydrochloride. View Source
